molecular formula C13H20N2 B1314023 2-Phenyl-2-(piperidin-1-yl)ethanamine CAS No. 5815-73-6

2-Phenyl-2-(piperidin-1-yl)ethanamine

Cat. No. B1314023
CAS RN: 5815-73-6
M. Wt: 204.31 g/mol
InChI Key: BZSQHIHHSWIKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-2-(piperidin-1-yl)ethanamine” is a chemical compound with the molecular formula C13H20N2 . It is also known by other names such as 2-Phenyl-2-piperidin-1-yl-ethylamine .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-2-(piperidin-1-yl)ethanamine” can be represented by the InChI code: 1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 . The exact mass of the molecule is 204.16300 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

2-Phenyl-2-(piperidin-1-yl)ethanamine: serves as a precursor in the synthesis of various novel organic compounds. Its structure is amenable to modifications, allowing chemists to create a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Development of Central Nervous System (CNS) Drugs

Due to its piperidine moiety, this compound is of interest in the development of drugs targeting the CNS. Piperidine derivatives are known to cross the blood-brain barrier, making them suitable candidates for neurological drug development .

Anti-Inflammatory Agents

Research has indicated that derivatives of 2-Phenyl-2-(piperidin-1-yl)ethanamine can exhibit COX-1 inhibitory activity, suggesting potential use as anti-inflammatory agents. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Muscarinic Receptor Antagonists

The compound has been used as a reactant for synthesizing muscarinic receptor antagonists. These antagonists have therapeutic applications in treating a variety of conditions, including respiratory disorders and gastrointestinal spasms .

Serotonin Receptor Antagonists

It has also been utilized in the synthesis of selective 5-HT5A serotonin receptor antagonists. These antagonists are explored for their potential in treating psychiatric disorders and modulating serotonin levels in the brain .

Platinum (II) Complexes

In coordination chemistry, 2-Phenyl-2-(piperidin-1-yl)ethanamine is used to create ternary platinum (II) complexes. These complexes have significance in cancer therapy and imaging due to their unique interaction with DNA .

Chemical Probes for Biological Studies

Chemical probes derived from this compound can be used in biological studies to investigate cellular processes. They can help in understanding the function of various enzymes and receptors within the cell .

Material Science Applications

The structural versatility of 2-Phenyl-2-(piperidin-1-yl)ethanamine makes it a valuable compound in material science. It can be used to synthesize polymers and other materials with specific electrical or mechanical properties .

properties

IUPAC Name

2-phenyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQHIHHSWIKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498679
Record name 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(piperidin-1-yl)ethanamine

CAS RN

5815-73-6
Record name 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 2
2-Phenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 4
2-Phenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-Phenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 6
2-Phenyl-2-(piperidin-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.